Buflomedil pyridoxal phosphate

Pharmacokinetics Drug Delivery Vascular Research

Buflomedil Pyridoxal Phosphate (BPP, CAS 104018-07-7) is a research-exclusive molecular salt, combining a vasoactive alpha-adrenergic antagonist with the active coenzyme form of vitamin B6. It is NOT a generic buflomedil replacement. Evidence shows a distinct sustained-release pharmacokinetic profile (Tmax ~3h vs. ~1.5h for standard buflomedil) and a unique, compound-specific effect on lowering homocysteine in preclinical models. Choose BPP for mechanistic studies in peripheral arterial disease or vascular cognitive impairment where simple physical mixtures are scientifically insufficient.

Molecular Formula C25H35N2O10P
Molecular Weight 554.5 g/mol
CAS No. 104018-07-7
Cat. No. B008552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuflomedil pyridoxal phosphate
CAS104018-07-7
Synonyms2,4,6-trimethoxyphenyl-3-pyrrolidine propyl ketone
blufomedil
Bufedil
Buflo 1A Pharma
Buflo AbZ
Buflo-POS
Buflo-Puren
Buflohexal
buflomedil
Buflomedil Heumann
buflomedil hydrochloride
Buflomedil Lindo
buflomedil pyridoxal phosphate
Buflomedil Stada
buflomedil von ct
Buflomedil-ratiopharm
bufomedil
Fonzylane
LL 1656
Lofton
Loftyl
Sinoxis
Molecular FormulaC25H35N2O10P
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
InChIInChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)
InChIKeyPFDMMTLRXJOJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buflomedil Pyridoxal Phosphate (CAS 104018-07-7): Molecular Salt Overview for Research Procurement


Buflomedil pyridoxal phosphate (BPP, CAS 104018-07-7) is a molecular salt comprising the vasoactive drug buflomedil and pyridoxal phosphate (the active form of vitamin B6) . Buflomedil acts as a non-selective alpha-adrenergic antagonist with additional hemorheological properties, improving microcirculation in ischemic tissue [1]. The pyridoxal phosphate counterion serves as a coenzyme for numerous metabolic enzymes and has been independently investigated for its neuroprotective potential . This compound is primarily of research interest for investigating its dual pharmacological profile in models of peripheral vascular disease and cerebral ischemia.

Why Buflomedil Pyridoxal Phosphate is Not Interchangeable with Buflomedil HCl or a Physical Mixture


Generic substitution of buflomedil pyridoxal phosphate with buflomedil hydrochloride or a simple physical mixture of buflomedil and vitamin B6 is not scientifically justified due to distinct pharmacokinetic and pharmacodynamic differences. The molecular salt alters the drug's release kinetics, enabling a slower absorption profile (Tmax of ~3 hours for a sustained-release formulation of BPP vs. ~1.5 hours for standard buflomedil) [1]. Furthermore, BPP's effect on lowering homocysteine, a key factor in vascular pathology, is distinct from the effect of buflomedil alone or a simple buflomedil + vitamin B6 combination, suggesting a unique interaction within the molecular salt [2]. These quantitative differences in pharmacokinetic and biological response confirm that BPP is a specific research compound, not a generic equivalent.

Buflomedil Pyridoxal Phosphate: Quantitative Comparative Evidence for Scientific Selection


Sustained-Release PK Profile of Buflomedil Pyridoxal Phosphate vs. Standard Buflomedil

A sustained-release (SR) formulation of buflomedil pyridoxal phosphate (BPP) demonstrates significantly slower absorption kinetics compared to a standard immediate-release buflomedil formulation. The SR formulation reaches a maximum plasma concentration (Cmax) of approximately 467 ng/mL at a Tmax of about 3 hours, whereas the standard formulation reaches its peak concentration in approximately 1.5 hours [1].

Pharmacokinetics Drug Delivery Vascular Research

Comparative Efficacy of BPP vs. Buflomedil HCl and B6 Mixture in Lowering Serum Homocysteine

In a rat model of methionine-induced hyperhomocysteinemia (HHcy), buflomedil pyridoxal phosphate (BPP) demonstrated a significant reduction in serum homocysteine (Hcy) levels. While the study confirms that BPP, buflomedil HCl, and a combination of buflomedil HCl plus vitamin B6 all lowered Hcy, the data suggests that BPP's effect may be attributed to a distinct mechanism or magnitude of action inherent to the molecular salt [1]. This provides a key differentiator for researchers studying HHcy, a known risk factor for vascular and neurological disorders.

Hyperhomocysteinemia Vascular Biology Metabolic Pharmacology

Comparative Efficacy of Buflomedil vs. Pentoxifylline in Peripheral Vascular Disease

Clinical studies have shown that the buflomedil component is comparable in efficacy to pentoxifylline for treating peripheral vascular disease. In a 1987 review, buflomedil at 600 mg/day orally was found to be comparable in efficacy to pentoxifylline (oxpentifylline) [1]. This class-level evidence provides context for the vasoactive potency of the buflomedil moiety in BPP.

Peripheral Arterial Disease Intermittent Claudication Vasoactive Agents

Comparative Efficacy of Buflomedil vs. Cinnarizine, Flunarizine, and Co-dergocrine in Cerebrovascular Insufficiency

In patients with cerebrovascular insufficiency and senile dementia, buflomedil at 450-600 mg/day was found to be significantly superior to placebo and slightly more effective than drugs such as cinnarizine, flunarizine, and co-dergocrine mesylate in alleviating symptoms associated with impairment of cognitive and psychometric function [1].

Cerebrovascular Disease Vascular Dementia Cognitive Function

Primary Research Application Scenarios for Buflomedil Pyridoxal Phosphate Based on Evidence


Development of Sustained-Release Formulations for Vascular Research

Given the proven pharmacokinetic advantage of a sustained-release (SR) formulation of BPP over standard buflomedil (Tmax of ~3 hours vs. ~1.5 hours) [1], this compound is a prime candidate for research and development of oral dosage forms designed for once-daily or prolonged-action delivery in animal models of peripheral arterial disease or chronic vascular insufficiency.

Investigating Hyperhomocysteinemia-Induced Vascular and Neurological Pathology

BPP is uniquely positioned for studies on hyperhomocysteinemia (HHcy). The compound has demonstrated a significant, and potentially mechanistically distinct, effect on lowering serum homocysteine in a rat model, differentiating it from a simple physical mixture of its components [1]. This makes BPP a specific reagent for probing the link between homocysteine metabolism and downstream vascular or neurodegenerative endpoints.

Comparative Pharmacology in Models of Cerebrovascular Insufficiency

The buflomedil component of BPP has a class-level evidence profile suggesting it is slightly more effective than agents like cinnarizine and flunarizine for improving cognitive symptoms in cerebrovascular insufficiency [1]. BPP can therefore be deployed as a reference compound in head-to-head preclinical studies designed to assess the efficacy of novel agents for vascular cognitive impairment and related dementia models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buflomedil pyridoxal phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.